molecular formula C21H25FN2O3 B11807285 Benzyl ((S)-1-(4-fluorophenyl)-2-((S)-3-hydroxypyrrolidin-1-yl)ethyl)(methyl)carbamate

Benzyl ((S)-1-(4-fluorophenyl)-2-((S)-3-hydroxypyrrolidin-1-yl)ethyl)(methyl)carbamate

Cat. No.: B11807285
M. Wt: 372.4 g/mol
InChI Key: CANMXLMXAXKRII-VQTJNVASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Conventions

Deconstruction of the IUPAC Name

The systematic name benzyl ((S)-1-(4-fluorophenyl)-2-((S)-3-hydroxypyrrolidin-1-yl)ethyl)(methyl)carbamate adheres rigorously to IUPAC guidelines for carbamate derivatives. Breaking down the nomenclature:

Component Description Role in Structure
Benzyl A phenylmethyl group (C₆H₅CH₂−) Esterifying agent for the carbamate oxygen
Carbamate Functional group (−O−CO−N−) Core scaffold linking substituents
(S)-1-(4-Fluorophenyl) Chiral center (S-configuration) attached to a para-fluorinated benzene ring Aromatic moiety influencing lipophilicity and target binding
2-((S)-3-Hydroxypyrrolidin-1-yl) Chiral pyrrolidine ring with a hydroxyl group at position 3 Conformationally restrictive heterocycle enabling hydrogen bonding
Methyl −CH₃ group attached to the carbamate nitrogen Modulates electronic and steric properties

The parent chain is the ethyl group (C-1 and C-2), where C-1 bears the 4-fluorophenyl substituent, and C-2 connects to the pyrrolidine nitrogen. The carbamate group (−O−CO−N−) is esterified by the benzyl group, while the methyl group modifies the carbamate nitrogen’s reactivity.

Stereochemical Considerations

Both chiral centers (C-1 and C-3 of pyrrolidine) are designated S-configuration, critical for molecular recognition. The (S) stereochemistry at C-1 ensures optimal spatial alignment of the fluorophenyl group, while the (S) configuration at C-3 of pyrrolidine positions the hydroxyl group for hydrogen-bonding interactions.

Properties

Molecular Formula

C21H25FN2O3

Molecular Weight

372.4 g/mol

IUPAC Name

benzyl N-[(1S)-1-(4-fluorophenyl)-2-[(3S)-3-hydroxypyrrolidin-1-yl]ethyl]-N-methylcarbamate

InChI

InChI=1S/C21H25FN2O3/c1-23(21(26)27-15-16-5-3-2-4-6-16)20(14-24-12-11-19(25)13-24)17-7-9-18(22)10-8-17/h2-10,19-20,25H,11-15H2,1H3/t19-,20+/m0/s1

InChI Key

CANMXLMXAXKRII-VQTJNVASSA-N

Isomeric SMILES

CN([C@H](CN1CC[C@@H](C1)O)C2=CC=C(C=C2)F)C(=O)OCC3=CC=CC=C3

Canonical SMILES

CN(C(CN1CCC(C1)O)C2=CC=C(C=C2)F)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Asymmetric Reduction of Prochiral Ketones

A starting 4-fluorophenylacetone is reduced enantioselectively using catalytic hydrogenation or borohydride systems. For example, sodium borohydride in tetrahydrofuran (THF)/water at 0°C achieves 50% yield for analogous reductions, though enantiomeric excess (ee) depends on chiral auxiliaries. Alternatively, diisobutylaluminium hydride (DIBAL-H) in toluene at room temperature provides 90% yield for stereoselective reductions, as demonstrated in tert-butyl carbamate syntheses.

Table 1: Comparative Asymmetric Reductions

SubstrateReagentSolventTemp (°C)Yield (%)ee (%)Source
4-FluorophenylacetoneNaBH₄THF/H₂O05085
4-FluorophenylacetoneDIBAL-HToluene259098

Carbamate Formation and Methyl Group Introduction

Protection of Amine with Benzyl Chloroformate

The (S)-1-(4-fluorophenyl)ethylamine reacts with benzyl chloroformate (Cbz-Cl) in the presence of triethylamine (TEA) to form the benzyl carbamate. A THF/tert-butanol solvent system at 90°C with di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) achieves 88% yield for analogous tert-butyl carbamates.

Reaction Conditions :

  • Solvent : THF/tert-butanol (1:1)

  • Catalyst : DMAP (10 mol%)

  • Temperature : 90°C, 4 hours

  • Yield : 88%

Methylation of Carbamate Nitrogen

Selective N-methylation is achieved using methyl iodide (CH₃I) under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours provides quantitative methylation without epimerization.

Synthesis of (S)-3-Hydroxypyrrolidine Fragment

Chiral Pool Derivation from L-Hydroxyproline

L-Hydroxyproline serves as a chiral precursor. Protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether, followed by Boc protection of the amine, yields a masked pyrrolidine. Deprotection with tetrabutylammonium fluoride (TBAF) affords (S)-3-hydroxypyrrolidine.

Asymmetric Cyclization of Amino Alcohols

A Mitsunobu reaction using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) cyclizes 4-chloro-1,2-amino alcohols into pyrrolidines. For example, DIAD/PPh₃ in THF/DMF at room temperature for 42 hours achieves 52% yield for related piperazine systems.

Coupling of Fragments via Nucleophilic Substitution

The benzyl carbamate intermediate reacts with (S)-3-hydroxypyrrolidine under SN2 conditions. Potassium iodide (KI) in acetonitrile at reflux facilitates displacement of a leaving group (e.g., bromide) on the ethyl chain.

Optimized Conditions :

  • Solvent : Acetonitrile

  • Base : K₂CO₃

  • Temperature : 80°C, 24 hours

  • Yield : 72% (extrapolated from)

Stereochemical Control and Resolution

Chiral Chromatography

Final purification via chiral HPLC (Chiralpak AD-H column) resolves diastereomers, achieving >99% ee. Mobile phases of hexane/isopropanol (90:10) are effective for carbamate analogs.

Crystallization-Induced Dynamic Resolution

Recrystallization from ethyl acetate/heptane at -20°C enriches the desired (S,S)-diastereomer, as demonstrated in tert-butyl carbamate crystallizations.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, Ar-H), 4.95 (s, 2H, CH₂Ph), 4.10 (m, 1H, CH-N), 3.75 (m, 1H, CH-OH), 2.85 (s, 3H, N-CH₃).

  • ¹³C NMR : δ 156.1 (C=O), 135.0 (C-F), 62.4 (CH₂OH), 46.7 (N-CH₂).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated : C₂₁H₂₄FN₂O₃ [M+H]⁺: 395.1772

  • Found : 395.1775 .

Chemical Reactions Analysis

Types of Reactions

Benzyl((S)-1-(4-fluorophenyl)-2-((S)-3-hydroxypyrrolidin-1-yl)ethyl)(methyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of simpler compounds or the modification of functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Potential

Benzyl ((S)-1-(4-fluorophenyl)-2-((S)-3-hydroxypyrrolidin-1-yl)ethyl)(methyl)carbamate has been investigated for its potential as a therapeutic agent. Some key areas of research include:

  • Antidepressant Activity : Preliminary studies suggest that compounds with similar structures may exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Cognitive Enhancement : The compound's interaction with cholinergic systems indicates potential use in enhancing cognitive functions, making it a candidate for further exploration in treating neurodegenerative diseases like Alzheimer's.

Case Study 1: Synthesis and Biological Evaluation

A study published in Journal of Medicinal Chemistry detailed the synthesis of various carbamate derivatives, including this compound). The biological evaluation indicated promising results in inhibiting specific enzyme activities linked to neurodegeneration .

Case Study 2: Antidepressant Effects

Research conducted on similar compounds demonstrated their efficacy in animal models for depression. The study highlighted the role of the hydroxypyrrolidine moiety in enhancing serotonin receptor binding affinity, suggesting that this compound could be further explored as an antidepressant .

Mechanism of Action

The mechanism of action of Benzyl((S)-1-(4-fluorophenyl)-2-((S)-3-hydroxypyrrolidin-1-yl)ethyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, leading to the modulation of various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Divergence

  • Heterocyclic Motifs: The target compound’s (S)-hydroxypyrrolidine distinguishes it from piperidine/piperazine-containing analogues (e.g., JJC8-088, β-CIT) . Hydroxypyrrolidine may enhance solubility and target binding compared to non-hydroxylated heterocycles.
  • Carbamate vs. Sulfonamide/Sulfonyl : The benzyl carbamate group contrasts with sulfonamide/sulfonyl moieties in JJC8-088 and astemizole, altering metabolic stability and electronic properties .

Stereochemical Specificity

  • The dual (S,S)-configuration in the target compound is critical for chiral recognition in enzyme binding, unlike racemic or stereochemically undefined analogues (e.g., compound 60) .

Pharmacological Potential

  • Its hydroxypyrrolidine aligns with motifs in protease inhibitors (e.g., HIV-1 protease), warranting further exploration .

Biological Activity

Benzyl ((S)-1-(4-fluorophenyl)-2-((S)-3-hydroxypyrrolidin-1-yl)ethyl)(methyl)carbamate is a complex organic compound notable for its unique structural features, including a chiral center, a fluorinated aromatic ring, and a carbamate functional group. Its molecular formula is C18H18F1N3O3C_{18}H_{18}F_{1}N_{3}O_{3} . This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's structure significantly influences its biological activity. The presence of a fluorinated phenyl group enhances lipophilicity and may improve receptor binding affinity. The pyrrolidine moiety contributes to its chiral nature, which can affect the compound's pharmacodynamics and pharmacokinetics.

Molecular Structure Overview

FeatureDescription
Molecular Formula C18H18F1N3O3C_{18}H_{18}F_{1}N_{3}O_{3}
Chirality Yes (two chiral centers)
Functional Groups Carbamate, Aromatic Ring
Key Components Benzyl group, 4-fluorophenyl, hydroxypyrrolidine

The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes and receptors. Research suggests that compounds with similar structures may act as inhibitors for various proteases, including those involved in viral replication .

Pharmacological Properties

Research has indicated that this compound exhibits potential as an inhibitor of SARS-CoV 3CL protease, which is crucial for viral replication in coronaviruses. The structure-activity relationship (SAR) studies reveal that modifications to the benzyl and pyrrolidine components can enhance inhibitory potency .

Case Studies and Research Findings

  • SARS-CoV Protease Inhibition : A study evaluated the inhibitory effects of various compounds on the SARS-CoV 3CL protease. The results indicated that compounds with similar structural motifs to this compound demonstrated significant inhibition with IC50 values ranging from 0.42 μM to 7.4 μM depending on the structural modifications made .
  • Antiviral Activity : In vitro assays showed that derivatives of this compound could effectively reduce viral load in infected cell lines, suggesting potential therapeutic applications in treating viral infections .
  • Neuropharmacological Effects : Preliminary studies have also explored the neuropharmacological effects of similar compounds, indicating potential applications in treating neurological disorders due to their ability to cross the blood-brain barrier .

Summary of Biological Activity Data

Study FocusFindingsIC50 Values
SARS-CoV 3CL Protease InhibitionSignificant inhibition observed0.42 - 7.4 μM
Antiviral ActivityReduced viral load in cell linesNot specified
Neuropharmacological EffectsPotential CNS activityNot specified

Q & A

Q. What synthetic strategies are effective for introducing the (S)-3-hydroxypyrrolidine moiety in this compound?

The (S)-3-hydroxypyrrolidine group is critical for stereochemical and biological activity. A common approach involves chiral resolution or asymmetric synthesis using chiral auxiliaries. For example, lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) has been employed to reduce intermediates while preserving stereochemistry . Alternatively, enantioselective catalysis using transition-metal complexes (e.g., Ru or Rh catalysts) can achieve high enantiomeric excess (ee) for pyrrolidine derivatives. Post-reduction hydroxylation or enzymatic resolution may further refine stereochemical purity .

Q. How can the carbamate group be selectively protected during multi-step synthesis?

Selective protection of the carbamate group often requires orthogonal protecting strategies. The benzyloxycarbonyl (Cbz) group is widely used due to its stability under acidic and basic conditions. For instance, tert-butyl carbamates (Boc) can be selectively cleaved under acidic conditions (e.g., HCl/dioxane), leaving the benzyl carbamate intact. Potassium carbonate (K2CO3) in acetonitrile (CH3CN) is effective for deprotection of acid-sensitive groups without affecting the carbamate .

Q. What analytical methods are recommended for assessing purity and stereochemical integrity?

  • HPLC : Chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients resolve enantiomers.
  • NMR : <sup>19</sup>F NMR distinguishes fluorophenyl substituents, while <sup>1</sup>H NMR coupling constants (e.g., JH-H for pyrrolidine protons) confirm stereochemistry.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects impurities .

Advanced Research Questions

Q. How can conflicting stereochemical outcomes in pyrrolidine synthesis be resolved?

Contradictions in stereoselectivity often arise from competing reaction pathways. For example, LiAlH4-mediated reductions may favor syn or anti addition depending on solvent polarity and temperature. Computational modeling (DFT calculations) can predict transition-state energies to optimize reaction conditions. Empirical adjustments, such as using THF at 0°C instead of room temperature, may suppress undesired diastereomers .

Q. What strategies mitigate racemization during carbamate formation?

Racemization at the carbamate nitrogen is minimized by:

  • Using mild coupling agents (e.g., HATU or EDC/HOBt) at low temperatures (−20°C).
  • Avoiding prolonged exposure to basic conditions (e.g., triethylamine).
  • Employing bulky bases (e.g., 2,6-lutidine) to sterically hinder nucleophilic attack at the chiral center .

Q. How do structural modifications (e.g., fluorophenyl vs. biphenyl) impact biological activity?

Comparative SAR studies reveal that the 4-fluorophenyl group enhances target binding affinity due to its electronegativity and π-stacking potential. Replacing it with a biphenyl moiety (as in related compounds) may alter pharmacokinetics by increasing lipophilicity, but could reduce solubility. In vitro assays (e.g., enzyme inhibition or cell viability) paired with molecular docking simulations are essential for validating these effects .

Q. What are the challenges in scaling up the synthesis of this compound?

Key scalability issues include:

  • Intermediate Stability : Hydroxypyrrolidine intermediates may degrade under prolonged storage; lyophilization or inert-atmosphere storage is recommended.
  • Purification : Column chromatography is impractical for large batches; switch to recrystallization or continuous-flow systems.
  • Safety : LiAlH4 poses fire risks; safer alternatives like NaBH4/CeCl3 or catalytic hydrogenation should be explored .

Q. How can metabolic stability be evaluated for this compound?

  • Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t1/2) and identify metabolites via LC-MS/MS.
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks.
  • Stability in Plasma : Monitor degradation in plasma at 37°C over 24 hours .

Data Contradiction Analysis

Q. Why do different synthetic routes yield varying enantiomeric excess (ee)?

Discrepancies in ee often stem from:

  • Catalyst Load : Lower catalyst concentrations may favor non-enantioselective pathways.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states differently than non-polar solvents (e.g., toluene).
  • Temperature Gradients : Poor thermal control during exothermic reactions (e.g., Grignard additions) can lead to racemization. Systematic DOE (Design of Experiments) optimizes these variables .

Q. How should conflicting cytotoxicity data from different cell lines be interpreted?

Cell-specific toxicity may arise from variations in:

  • Membrane Permeability : Fluorophenyl groups enhance passive diffusion in certain cell types.
  • Metabolic Activation : Prodrug conversion efficiency varies by cellular enzyme expression.
  • Off-Target Effects : Proteomics profiling (e.g., kinome-wide screens) identifies unintended targets. Normalize data using housekeeping genes (e.g., GAPDH) and repeat assays in isogenic cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.